molecular formula C21H22N4O B11974117 N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 303107-06-4

N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11974117
CAS No.: 303107-06-4
M. Wt: 346.4 g/mol
InChI Key: RDEDDJARTZDPCD-HYARGMPZSA-N
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Description

N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide (CAS: 303107-06-4) is a pyrazole-carbohydrazide derivative characterized by a benzylidene hydrazone moiety attached to the 5-position of the pyrazole ring and a 4-isobutylphenyl group at the 3-position . This compound belongs to a broader class of carbohydrazide derivatives, which are frequently explored for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

303107-06-4

Molecular Formula

C21H22N4O

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O/c1-15(2)12-16-8-10-18(11-9-16)19-13-20(24-23-19)21(26)25-22-14-17-6-4-3-5-7-17/h3-11,13-15H,12H2,1-2H3,(H,23,24)(H,25,26)/b22-14+

InChI Key

RDEDDJARTZDPCD-HYARGMPZSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide and benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can form covalent or non-covalent interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison of N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives

Compound Name / Substituents Biological Target Key Activity Data Structural Distinctions References
This compound Not explicitly reported (potential antimicrobial/anticancer) N/A (studies pending) 4-isobutylphenyl group at C3; benzylidene at C5
N'-Benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) Staphylococcus aureus DNA gyrase IC₅₀ = 0.15 µg/mL (S. aureus), 0.25 µg/mL (B. subtilis) Bromophenyl at C3; benzoyl at N9
(E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide ER aminopeptidase 1 (ERAP1) MW ≈ 450; xlogP > 5; submicromolar inhibition Indole substituent at C5
3-(4-tert-butylphenyl)-N′-(5-chloro-2-hydroxyphenyl) derivative A549 lung cancer cells Induces apoptosis; IC₅₀ ~ low micromolar tert-butylphenyl at C3; chlorophenyl at C5
3-(4-(Benzyloxy)phenyl)-N′-(3-hydroxyphenyl)methylene derivative Antimicrobial (hypothesized) N/A (structural studies only) Benzyloxy group at C4; 3-hydroxyphenyl at C5
N'-(4-nitrobenzylidene)-3-(3-nitrophenyl) derivative Not reported N/A Nitro groups on both benzylidene and phenyl

Key Findings from Comparative Analysis

Substituent Effects on Biological Activity

  • Antimicrobial Activity : The N'-benzoyl-3-(4-bromophenyl) derivative (3k) demonstrated potent DNA gyrase inhibition, attributed to the electron-withdrawing bromine atom enhancing interactions with the enzyme’s active site . In contrast, the 4-isobutylphenyl group in the target compound may favor hydrophobic interactions, but its antimicrobial efficacy remains unstudied.
  • Enzyme Inhibition : Indole-substituted derivatives (e.g., ERAP1 inhibitors) rely on aromatic stacking and hydrogen bonding via the indole moiety, whereas the benzylidene group in the target compound may adopt a distinct binding mode .

Steric Effects: Bulky substituents like tert-butylphenyl (in anticancer derivatives) or benzyloxy groups (in antimicrobial analogs) may sterically hinder target binding, whereas the isobutylphenyl group offers a balance of bulk and flexibility .

Unresolved Questions

  • The target compound’s specific biological targets and potency remain underexplored. Comparative docking studies with DNA gyrase or ERAP1 could clarify its mechanism.
  • Synthetic accessibility: The isobutylphenyl group may require multi-step synthesis compared to bromophenyl or nitro-substituted analogs .

Biological Activity

N'-Benzylidene-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H22N4OC_{21}H_{22}N_{4}O and a molecular weight of approximately 362.4 g/mol. Its structure features a pyrazole ring linked to a hydrazone group, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with hydrazine and 4-isobutylphenyl derivatives. The general reaction scheme can be summarized as follows:

  • Formation of Hydrazone : Reacting 4-isobutylphenyl hydrazine with benzaldehyde.
  • Cyclization : The resulting hydrazone undergoes cyclization to form the pyrazole structure.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation markers in vitro, indicating promise for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further anticancer research.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound. Below is a summary of notable research findings:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodInhibited growth of E. coli and S. aureus with zones of inhibition up to 15 mm.
Anti-inflammatoryELISA assaysReduced TNF-alpha levels by 40% in LPS-stimulated macrophages.
AnticancerMTT assayInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammation and cancer progression.
  • Interaction with Cellular Receptors : The compound could modulate receptor activity related to cell survival and apoptosis.

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